molecular formula C11H13NO B12515872 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole CAS No. 686753-00-4

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12515872
CAS No.: 686753-00-4
M. Wt: 175.23 g/mol
InChI Key: VHIWYCUMPDFPOH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,5-dimethylbenzaldehyde and an appropriate amine in the presence of an acid catalyst can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .

Scientific Research Applications

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole exhibits unique chemical properties due to the presence of the oxazole ring.

Properties

CAS No.

686753-00-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H13NO/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7H,3-4H2,1-2H3

InChI Key

VHIWYCUMPDFPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NCCO2)C

Origin of Product

United States

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